molecular formula C18H14BrNO2 B5515765 (NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine

Cat. No.: B5515765
M. Wt: 356.2 g/mol
InChI Key: OKRZNTTYGCYMLV-RGVLZGJSSA-N
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Description

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine is an organic compound characterized by its complex structure, which includes a naphthalene ring, a bromophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine typically involves the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through a series of reactions, including halogenation and methoxylation.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Formation of the Hydroxylamine Group: The final step involves the formation of the hydroxylamine group through a condensation reaction with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine involves its interaction with various molecular targets and pathways:

    Oxidative Stress Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the cellular context.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.

    Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Similar in structure but lacks the naphthalene ring and hydroxylamine group.

    4,4’-Dibromobenzophenone: Contains bromophenyl groups but differs in the overall structure and functional groups.

Uniqueness

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine is unique due to its combination of a naphthalene ring, bromophenyl group, and hydroxylamine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-15-8-5-13(6-9-15)12-22-18-10-7-14-3-1-2-4-16(14)17(18)11-20-21/h1-11,21H,12H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRZNTTYGCYMLV-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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